2,1,3-Benzothiadiazole-4-sulfinic acid
Description
2,1,3-Benzothiadiazole-4-sulfinic acid is a heterocyclic compound featuring a benzothiadiazole core fused with a sulfinic acid (–SO₂H) group at the 4-position. The benzothiadiazole moiety is characterized by a six-membered aromatic ring containing two nitrogen atoms and one sulfur atom, conferring unique electronic and steric properties.
Properties
CAS No. |
89324-21-0 |
|---|---|
Molecular Formula |
C6H4N2O2S2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfinic acid |
InChI |
InChI=1S/C6H4N2O2S2/c9-12(10)5-3-1-2-4-6(5)8-11-7-4/h1-3H,(H,9,10) |
InChI Key |
DMPKQVVPTCQGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-4-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with sulfinic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol derivatives .
Scientific Research Applications
2,1,3-Benzothiadiazole-4-sulfinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,1,3-Benzothiadiazole-4-sulfinic acid with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues
2.1.1 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid (CAS 1396962-41-6)
- Structure : Features a sulfonamido (–SO₂NH–) linkage and a methylsulfanyl (–SC₃H₇) side chain.
- Molecular Formula : C₁₁H₁₃N₃O₄S₃.
- Key Properties: Higher molecular weight (347.43 g/mol) due to the butanoic acid chain and sulfur-rich substituents. Likely exhibits enhanced solubility in polar solvents compared to the parent sulfinic acid .
- Applications: Potential use in peptide mimetics or enzyme inhibitors due to the carboxylic acid and sulfonamido groups .
2.1.2 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid (CAS 329271-68-3)
- Structure : Incorporates a sulfonyl (–SO₂–) bridge linking the benzothiadiazole core to a pyrrolidine-carboxylic acid moiety.
- Molecular Formula : C₁₁H₁₁N₃O₄S₂.
- Lower solubility in water compared to sulfinic acid derivatives due to the hydrophobic pyrrolidine group .
- Applications : Investigated in drug discovery for its hybrid heterocyclic-sulfonyl pharmacophore .
2.1.3 7-Amino-2,1,3-Benzothiadiazole-4-sulfonic acid (CAS 873066-17-2)
- Structure: Substituted with an amino (–NH₂) group at the 7-position and a sulfonic acid (–SO₃H) group at the 4-position.
- Molecular Formula : C₆H₅N₃O₂S₂.
- Key Properties: Enhanced acidity (pKa ~1–2 for sulfonic acid) and water solubility compared to sulfinic acid derivatives. The amino group enables further functionalization via diazotization or amidation .
- Applications : Used as a fluorescent probe or in polymer synthesis due to its electron-deficient aromatic system .
Functional Analogues
2.2.1 Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-(4-hydroxyphenoxy) (CAS 94610-14-7)
- Structure: Combines a sulfamoyl (–SO₂NH₂) group and a butylamino side chain on a benzoic acid scaffold.
- Molecular Formula : C₁₇H₂₁N₃O₅S.
- Key Properties : Exhibits dual hydrogen-bonding capacity (sulfamoyl and hydroxyl groups), making it suitable for targeting enzymes like carbonic anhydrase. Differs from benzothiadiazole derivatives in lacking the heterocyclic core .
- Applications : Explored in anticancer and antimicrobial agents .
2.2.2 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid (CAS 380193-68-0)
- Structure : Contains a sulfamoyl (–SO₂NH–) linkage and a benzyloxy (–OCH₂C₆H₅) substituent.
- Molecular Formula: C₂₀H₁₇NO₅S.
- Key Properties : High lipophilicity due to the benzyloxy group, favoring membrane permeability. Less reactive than sulfinic acid derivatives due to the absence of a labile –SO₂H group .
- Applications : Intermediate in the synthesis of kinase inhibitors .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | Not explicitly provided | C₆H₄N₂O₂S₂ | ~208.23 (estimated) | Benzothiadiazole, sulfinic acid | Organic synthesis, materials science |
| 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid | 1396962-41-6 | C₁₁H₁₃N₃O₄S₃ | 347.43 | Sulfonamido, methylsulfanyl | Peptide mimetics, enzyme inhibitors |
| 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid | 329271-68-3 | C₁₁H₁₁N₃O₄S₂ | 313.36 | Sulfonyl, pyrrolidine-carboxylic acid | Drug discovery |
| 7-Amino-2,1,3-Benzothiadiazole-4-sulfonic acid | 873066-17-2 | C₆H₅N₃O₂S₂ | 223.25 | Amino, sulfonic acid | Fluorescent probes, polymers |
| Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-(4-hydroxyphenoxy) | 94610-14-7 | C₁₇H₂₁N₃O₅S | 379.43 | Sulfamoyl, butylamino | Anticancer agents |
| 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid | 380193-68-0 | C₂₀H₁₇NO₅S | 383.42 | Sulfamoyl, benzyloxy | Kinase inhibitors |
Key Research Findings
- Reactivity : Sulfinic acid derivatives are more nucleophilic than sulfonamides or sulfonic acids, enabling reactions with electrophiles like alkyl halides or carbonyl compounds .
- Biological Activity : Sulfonamido-benzothiadiazole derivatives exhibit higher target selectivity in enzyme inhibition compared to benzoic acid analogues, likely due to the electron-deficient benzothiadiazole core .
- Solubility : Sulfonic acid derivatives (e.g., CAS 873066-17-2) outperform sulfinic acid analogues in aqueous solubility, critical for pharmaceutical formulations .
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